molecular formula C12H13NO4 B2856795 4,6-dimethoxy-5-methyl-1H-indole-2-carboxylic Acid CAS No. 900640-36-0

4,6-dimethoxy-5-methyl-1H-indole-2-carboxylic Acid

Cat. No. B2856795
CAS RN: 900640-36-0
M. Wt: 235.239
InChI Key: VGHMWPLTDLVNIM-UHFFFAOYSA-N
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Description

“4,6-dimethoxy-5-methyl-1H-indole-2-carboxylic Acid” is a chemical compound with the molecular formula C12H13NO4 . It is a derivative of indole, which is a significant heterocyclic system in natural products and drugs .


Physical And Chemical Properties Analysis

The compound is a powder with a melting point of 204-205°C . It has a molecular weight of 221.21 .

Scientific Research Applications

Oxidation Chemistry of Indole-2-Carboxylic Acid

The oxidation chemistry of indole-2-carboxylic acid has been explored in aqueous solutions, revealing that it undergoes electrooxidation to form various dioxindoles and dimers. This study provides insights into the redox mechanism of indole-2-carboxylic acid, which could be relevant for applications in organic synthesis and materials science (Goyal & Sangal, 2005).

Reaction with Nitric Acid and Oxidative Dimerisation

4,6-dimethoxyindoles, depending on their substitution patterns, can undergo nitration or oxidative dimerization when reacted with nitric acid. This study expands the chemical repertoire of 4,6-dimethoxyindoles by detailing the conditions under which nitration versus dimerization occurs, offering pathways for generating novel indole derivatives (Keawin, Rajviroongit, & Black, 2005).

Antioxidant and Acetylcholinesterase Inhibition Properties

A study on 4,6-dimethoxy-1H-indole-2-carbohydrazides and their oxadiazole derivatives has highlighted their potential as antioxidants and acetylcholinesterase inhibitors. This research suggests that compounds with carbohydrazide functionality exhibit promising antioxidant and anticholinesterase activities, useful for therapeutic applications (Bingul et al., 2019).

Synthesis of Indole-Benzimidazole Derivatives

The synthesis of novel indole-benzimidazole derivatives from indole carboxylic acids has been demonstrated, offering a method for creating compounds that could have biological or material applications due to the unique properties of the indole and benzimidazole frameworks (Wang et al., 2016).

Eumelanin Synthesis Study

A compound ideally suited for studying eumelanin synthesis has been synthesized, providing insights into the structure-function relationships of eumelanin and contributing to understanding its photochemistry and biological roles (Perales & Vidal, 2007).

Safety and Hazards

The compound is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

properties

IUPAC Name

4,6-dimethoxy-5-methyl-1H-indole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO4/c1-6-10(16-2)5-8-7(11(6)17-3)4-9(13-8)12(14)15/h4-5,13H,1-3H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGHMWPLTDLVNIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C2C(=C1OC)C=C(N2)C(=O)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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